molecular formula C6H4BClFNO4 B6279412 (4-chloro-2-fluoro-5-nitrophenyl)boronic acid CAS No. 325786-13-8

(4-chloro-2-fluoro-5-nitrophenyl)boronic acid

Cat. No.: B6279412
CAS No.: 325786-13-8
M. Wt: 219.4
InChI Key:
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Description

(4-chloro-2-fluoro-5-nitrophenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of chloro, fluoro, and nitro groups on the phenyl ring makes this compound highly versatile for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid typically involves the use of 3-bromo-4-fluoronitrobenzene as a starting material. The reaction proceeds through a palladium-catalyzed borylation process using bis(pinacolato)diboron (B2pin2) as the boron source and potassium phosphate (K3PO4) as the base. The reaction is carried out in the presence of a palladium catalyst, such as XPhos-Pd-G2, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-2-fluoro-5-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Aminophenyl derivatives.

Scientific Research Applications

(4-chloro-2-fluoro-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The presence of electron-withdrawing groups (chloro, fluoro, nitro) on the phenyl ring enhances the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chloro-2-fluoro-5-nitrophenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic properties. This makes it particularly effective in Suzuki-Miyaura coupling reactions, offering high reactivity and selectivity compared to other boronic acids.

Properties

CAS No.

325786-13-8

Molecular Formula

C6H4BClFNO4

Molecular Weight

219.4

Purity

91

Origin of Product

United States

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